molecular formula C9H7BrN2O4 B1528442 Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]- CAS No. 853908-49-3

Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-

Cat. No.: B1528442
CAS No.: 853908-49-3
M. Wt: 287.07 g/mol
InChI Key: SZJMFZZFALOIGB-ONEGZZNKSA-N
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Description

“Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-” is a chemical compound with the molecular formula C9H7BrN2O4 . It is also known as 5-bromo-2-(2-nitrovinylamino)benzoic acid .


Molecular Structure Analysis

The molecular structure of “Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical and Chemical Properties Analysis

The molecular weight of “Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-” is 287.07 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Characterization

One primary application involves the synthesis and characterization of complex compounds for further biological activity studies. A notable example includes the creation of a Cadmium (II) complex derived from an azo ligand, where the benzoic acid derivative serves as a foundational component. This compound has been scrutinized through a variety of analytical techniques, such as 1H-NMR, FT-IR spectra, and XRD data, to understand its structure and potential biological activities against specific fungi and bacteria (Jaber, Kyhoiesh, & Jawad, 2021).

Biological Activity

The derivative's role extends into the realm of antimicrobial and antifungal activities. Various compounds, including those related to benzoic acid, have been evaluated for their efficacy against pathogens like Leishmania infantum and Trichomonas vaginalis. These studies highlight the compound's potential in developing treatments against parasitic infections, showcasing an interesting antiproliferative activity towards these parasites (Delmas et al., 2002).

Chemical Properties and Applications

Moreover, the chemical properties and applications of benzoic acid derivatives have been explored through crystallographic studies and molecular electrostatic potential calculations. These investigations provide insights into the intermolecular interactions and electronic structure of these compounds, offering valuable information for the design of new materials with specific properties (Pramanik, Dey, & Mukherjee, 2019).

Photoaffinity Labeling

Another significant application is in photoaffinity labeling, where a tritium-labeled tetrafluoro-substituted aryl azide, based on a benzoic acid analog, was developed. This compound is used as a photoaffinity labeling agent for chloride channels, demonstrating the benzoic acid derivative's utility in biochemical research to study membrane proteins and channels (Branchini et al., 1992).

Mechanism of Action

Target of Action

It is known that benzoic acid derivatives can undergo electrophilic aromatic substitution . This suggests that the compound might interact with biological targets that have aromatic rings and can undergo such reactions.

Mode of Action

The mode of action of 5-Bromo-2-((2-nitrovinyl)amino)benzoic acid involves electrophilic aromatic substitution . In this process, the electrophile (the compound) forms a sigma-bond to the benzene ring of the target, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Properties

IUPAC Name

5-bromo-2-[[(E)-2-nitroethenyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O4/c10-6-1-2-8(7(5-6)9(13)14)11-3-4-12(15)16/h1-5,11H,(H,13,14)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJMFZZFALOIGB-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)NC=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)C(=O)O)N/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901226969
Record name 5-Bromo-2-[[(1E)-2-nitroethenyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901226969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201643-75-5
Record name 5-Bromo-2-[[(1E)-2-nitroethenyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201643-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-[[(1E)-2-nitroethenyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901226969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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